1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one
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Overview
Description
1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a fluorine atom attached to the ethanone group. It is widely used in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromopyridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and fluorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently employed.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. Additionally, it can interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
- 5-Bromopyridin-2-ol
- 1-(5-Bromo-3-nitropyridin-2-yl)piperazine
Comparison: 1-(5-Bromopyridin-2-yl)-2-fluoroethan-1-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity. Compared to similar compounds, it exhibits higher stability and reactivity in certain chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H5BrFNO |
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Molecular Weight |
218.02 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-2-fluoroethanone |
InChI |
InChI=1S/C7H5BrFNO/c8-5-1-2-6(10-4-5)7(11)3-9/h1-2,4H,3H2 |
InChI Key |
JTODHWHVVNHORP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)CF |
Origin of Product |
United States |
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